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Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574

This guide provides a detailed overview of the expected spectroscopic data for the chiral
compound (R)-2-(1-Aminoethyl)phenol. The information is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. The guide
includes synthesized Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols and a workflow
diagram for spectroscopic analysis.

Chemical Structure
(R)-2-(1-Aminoethyl)phenol

» Molecular Formula: CsH1:NO

e Molecular Weight: 137.18 g/mol
o CAS Number: 123983-05-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-2-(1-
Aminoethyl)phenol. This data is synthesized based on the analysis of its chemical structure
and comparison with spectroscopic data of similar compounds, including ortho-substituted
phenols and primary amines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~7.10 d 1H Ar-H

~6.95 t 1H Ar-H

~6.80 t 1H Ar-H

~6.70 d 1H Ar-H

~4.15 q 1H CH-NH:2
~2.50 (broad s) S 3H OH, NH2
~1.45 d 3H CHs

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (8) ppm Assignment
~155.0 Ar-C-OH

~128.5 Ar-CH

~128.0 Ar-CH

~121.0 Ar-C-CH(NH2)CHs
~118.5 Ar-CH

~115.0 Ar-CH

~50.0 CH-NH:z

~24.0 CHs

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400-3200 (broad) Strong O-H and N-H stretching
3100-3000 Medium Aromatic C-H stretching
2980-2850 Medium Aliphatic C-H stretching
~1600, ~1480 Medium Aromatic C=C bending
~1230 Strong Phenolic C-O stretching
~1100 Medium C-N stretching

~750 Strong Ortho-disubstituted C-H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assignment
137 Moderate [M]* (Molecular lon)
122 High [M - CHs]*

[M - CH3CHNHz]* (loss of

aminoethyl)

94 Moderate

77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
and sample characteristics.

NMR Spectroscopy
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A sample of (R)-2-(1-Aminoethyl)phenol (typically 5-10 mg) is dissolved in approximately 0.6
mL of a deuterated solvent, such as chloroform-d (CDCIs), and transferred to a 5 mm NMR
tube. *H and 3C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane
(TMS) is used as an internal standard (0.00 ppm). For *H NMR, the spectral width is typically
set from 0 to 10 ppm. For 3C NMR, the spectral width is generally from 0 to 160 ppm.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
solid sample, a small amount of (R)-2-(1-Aminoethyl)phenol is ground with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be recorded from a
thin film of the compound between two salt plates. The spectrum is typically recorded from
4000 to 400 cm™2.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization
(El) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or
after separation by gas chromatography. The mass analyzer separates the resulting ions based
on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like (R)-2-(1-Aminoethyl)phenol.
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A generalized workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Data of (R)-2-(1-Aminoethyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b043574#spectroscopic-data-for-r-2-1-aminoethyl-
phenol-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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